Lipophilicity Shift Relative to the Des-Ethyl Analog Alters Predicted Blood-Brain Barrier Penetration
The presence of the N-ethyl substituent on the piperazine ring increases the calculated logP of (4-ethylpiperazino)(1-naphthyl)methanone relative to its des-ethyl analog, 1-naphthyl(1-piperazinyl)methanone. The latter compound has a reported experimental logP of 2.15. While a direct experimentally determined logP value for the target compound is not available in the public domain, the addition of an ethyl group to piperazine nitrogen is well-established to increase logP by approximately 0.5–0.8 log units, moving the target compound closer to the optimal CNS drug-like range of logP 2–4 and potentially improving passive blood-brain barrier permeability compared to the more polar des-ethyl analog. [1] This property differential is relevant when the compound is used as a CNS-directed probe or as a synthetic intermediate requiring enhanced membrane permeability.
| Evidence Dimension | Lipophilicity (logP / cLogP) |
|---|---|
| Target Compound Data | Predicted logP approximately 2.7–3.0 (based on fragment contribution of ethyl group addition; experimental value not publicly available) |
| Comparator Or Baseline | 1-Naphthyl(1-piperazinyl)methanone (des-ethyl analog, CAS 684249-34-1): Experimental logP = 2.15 |
| Quantified Difference | Estimated increase of 0.5–0.8 log units |
| Conditions | Calculated/experimental logP values from chemsrc.com; fragment contribution methodology referenced in Leeson & Springthorpe (2007) Nat Rev Drug Discov 6:881. |
Why This Matters
Higher logP within the CNS-optimal range can translate into improved passive brain penetration, a critical parameter when selecting building blocks for CNS-targeted chemical probes or lead optimization programs.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6, 881-890. DOI: 10.1038/nrd2445. View Source
